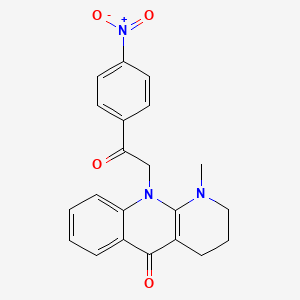![molecular formula C16H21N3O4 B14437905 (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid CAS No. 74075-24-4](/img/structure/B14437905.png)
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its intricate structure, which includes an amino acid moiety and a pyrrolidine ring. Its unique configuration allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids or their derivatives by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones . This method is widely used for the synthesis of β-amino acids, which are integral components of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for the Arndt-Eistert synthesis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
科学研究应用
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its use in drug development.
作用机制
The mechanism of action of (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological context. Its effects are mediated through binding to target proteins, altering their activity, and modulating downstream signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds to (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid include other amino acid derivatives and peptides, such as:
- (2S)-2-amino-3-phenylpropanoic acid
- (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its specific configuration and the presence of the pyrrolidine ring. This unique structure allows it to participate in a broader range of chemical reactions and interact with a diverse set of molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
74075-24-4 |
|---|---|
分子式 |
C16H21N3O4 |
分子量 |
319.36 g/mol |
IUPAC 名称 |
(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)15(21)18-10-14(20)19-8-4-7-13(19)16(22)23/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,21)(H,22,23)/t12-,13-/m0/s1 |
InChI 键 |
NPLGQVKZFGJWAI-STQMWFEESA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


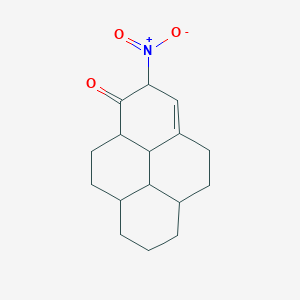
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)

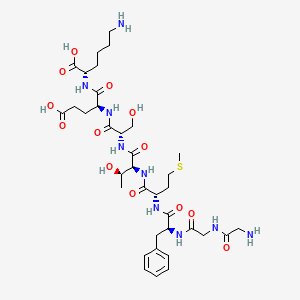
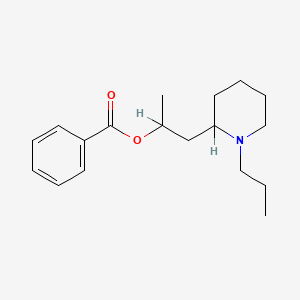
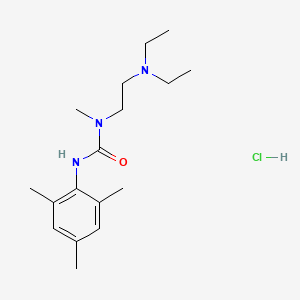
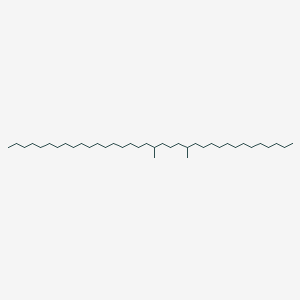
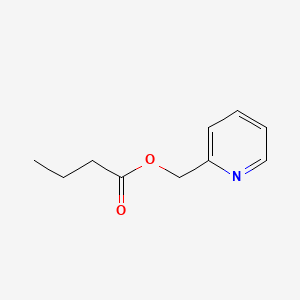
![Methyl [(3,5-dinitrophenyl)methyl]carbamate](/img/structure/B14437890.png)

